Product packaging for 4-(Pyridin-3-yl)thiazole(Cat. No.:CAS No. 162704-76-9)

4-(Pyridin-3-yl)thiazole

Cat. No.: B3177428
CAS No.: 162704-76-9
M. Wt: 162.21 g/mol
InChI Key: RZKQYJBPWHFSAT-UHFFFAOYSA-N
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Description

Evolution of Thiazole (B1198619) Scaffolds in Medicinal Chemistry and Materials Science

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, has long been a privileged scaffold in medicinal chemistry. researchgate.netnih.govbohrium.combenthamdirect.com Its presence in a multitude of clinically approved drugs, including sulfathiazole, ritonavir, and dasatinib, underscores its importance. researchgate.net The evolution of thiazole-based compounds has been driven by the need to combat drug resistance and improve the efficacy and safety profiles of existing therapies. researchgate.net Researchers have extensively explored the derivatization of the thiazole core, leading to compounds with a wide spectrum of pharmacological activities, such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.govfabad.org.tr

Significance of Pyridine-Thiazole Hybrid Systems in Contemporary Chemical Biology

The strategic combination of pyridine (B92270) and thiazole rings into a single molecular entity has given rise to a new class of compounds with enhanced biological potential. mdpi.comresearchgate.netmdpi.com This molecular hybridization aims to synergize the distinct properties of each heterocycle, leading to novel mechanisms of action and improved therapeutic outcomes. mdpi.com Pyridine-thiazole hybrids have demonstrated significant promise as anticancer agents, with studies revealing their ability to induce apoptosis and inhibit cancer cell proliferation across various cell lines. mdpi.commdpi.comnih.gov

In the realm of chemical biology, these hybrid systems serve as valuable tools for probing complex biological processes. Their inherent fluorescence and metal-coordinating properties make them suitable for the development of sensors and imaging agents. bohrium.com Furthermore, the structural rigidity and defined spatial orientation of the linked rings provide a robust scaffold for the design of specific enzyme inhibitors and receptor modulators. The investigation of pyridine-thiazole derivatives continues to be an active area of research, with a focus on elucidating their structure-activity relationships and expanding their therapeutic and diagnostic applications. researchgate.netnih.gov

Current Research Landscape and Knowledge Gaps for 4-(Pyridin-3-yl)thiazole

While the broader class of pyridine-thiazole hybrids has been the subject of considerable research, the specific isomer this compound has a more focused yet growing body of literature. Current research on this compound and its derivatives primarily revolves around their synthesis and evaluation for various biological activities.

Several synthetic methodologies have been reported for accessing the this compound core. A common approach involves the Hantzsch thiazole synthesis, which utilizes the condensation of a thioamide with an α-haloketone. nih.gov For instance, 3-cyanopyridine (B1664610) can be converted to pyridine-3-carbothioamide, which is then reacted with an appropriate α-halocarbonyl compound to yield the desired thiazole derivative. nih.govscielo.br

The biological evaluation of this compound derivatives has revealed promising antimicrobial and anti-inflammatory activities. nih.govscielo.br For example, a series of N'-arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazides were synthesized and showed notable in vitro anti-inflammatory activity. nih.gov Another study reported the synthesis of 5-[4-methyl-2-(pyridin-3-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives, some of which exhibited significant antibacterial activity, particularly against Gram-positive bacteria. scielo.br

Despite these advances, there remain significant knowledge gaps. Much of the existing research focuses on derivatives with substituents at the 2- and 5-positions of the thiazole ring, often with a methyl group at the 5-position. nih.govscielo.br The synthesis and biological profiling of the unsubstituted parent compound, this compound, are less extensively documented in readily available literature. bldpharm.com Furthermore, while some studies have explored its use in creating more complex molecules with potential anticancer activity, detailed investigations into its mechanism of action, pharmacokinetic properties, and potential applications in materials science are still lacking. bohrium.com Future research should aim to fill these gaps, providing a more comprehensive understanding of the fundamental properties and potential applications of this specific pyridine-thiazole isomer.

PropertyValueSource
Molecular Formula C8H6N2S bldpharm.com
Molecular Weight 162.21 g/mol bldpharm.com
CAS Number 162704-76-9 bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2S B3177428 4-(Pyridin-3-yl)thiazole CAS No. 162704-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-2-7(4-9-3-1)8-5-11-6-10-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKQYJBPWHFSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Pyridin 3 Yl Thiazole and Its Functionalized Derivatives

Strategic Approaches to Thiazole (B1198619) Ring Formation

The construction of the thiazole ring is a cornerstone of synthesizing 4-(pyridin-3-yl)thiazole. Various methods have been developed, ranging from classic named reactions to modern multi-component strategies, each offering distinct advantages in terms of efficiency, substrate scope, and functional group tolerance.

Hantzsch Thiazole Synthesis and Modern Adaptations

The Hantzsch thiazole synthesis, first described in 1887, remains a widely used and versatile method for the construction of thiazole rings. ijper.orgsynarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. ijper.orgsynarchive.com In the context of this compound, this typically involves the reaction of a 3-pyridoyl-containing α-haloketone with a suitable thioamide.

Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions, expanding the substrate scope, and enhancing efficiency. These modifications include the use of microwave irradiation to accelerate the reaction, as well as the development of one-pot procedures that combine multiple steps. researchgate.netbepls.com For instance, a one-pot, multi-component reaction for the synthesis of Hantzsch thiazole derivatives has been developed using silica-supported tungstosilisic acid as a reusable catalyst under conventional heating or ultrasonic irradiation. mdpi.com This approach offers high yields and environmentally benign conditions. mdpi.com

The general mechanism of the Hantzsch synthesis begins with an SN2 reaction between the sulfur of the thioamide and the α-haloketone. youtube.com This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com

Cyclization Reactions Employing Alpha-Haloketones and Thioamides

The reaction between α-haloketones and thioamides is a cornerstone of thiazole synthesis, forming the basis of the Hantzsch reaction. ijper.orgderpharmachemica.com This method is highly effective for producing a wide array of substituted thiazoles, including 2-aminothiazole (B372263) derivatives when thiourea (B124793) is used as the thioamide component. derpharmachemica.combohrium.com The versatility of this reaction allows for the synthesis of 2,4-disubstituted thiazoles by reacting thioamides with (Z)-(2-acetoxy-1-alkenyl)phenyl-λ-3-iodanes. ijper.org

Research has demonstrated the synthesis of pyridine-thiazole derivatives through the cyclization of α-haloketones with thioamides. For example, 4-(pyridin-2-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole and 4-(pyridin-3-yl)-2-(2-(pyridin-4-ylmethylene)hydrazinyl)thiazole were synthesized via a cyclization reaction between an α-haloketone and a thioamide. nih.gov In another example, 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone was synthesized through a [2+3]-cyclocondensation reaction using 1-(pyridin-2-yl)thiourea (B83643) and 2-chloroacetylacetone. mdpi.comnih.gov

The reaction conditions for these cyclizations can be varied. While some reactions proceed smoothly at room temperature, others may require heating or the use of a catalyst. ijper.org The choice of solvent can also influence the reaction outcome.

Multi-Component Reaction Pathways for Thiazole Scaffold Construction

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. ijcce.ac.ir Several MCRs have been developed for the synthesis of the thiazole scaffold.

One notable example is a one-pot, four-component synthesis of thiazole derivatives. This reaction involves the in-situ preparation of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, which then reacts with thiosemicarbazide (B42300) and a substituted pyrazole-4-carbaldehyde to yield the final product. ijcce.ac.ir Another efficient MCR involves the reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides under microwave conditions in water, providing a green and high-yielding route to trisubstituted thiazoles. bepls.com

Furthermore, a one-pot, three-component reaction has been utilized for the synthesis of pyrazolo-thiazole substituted pyridines, demonstrating the versatility of MCRs in creating complex heterocyclic systems. mdpi.com The use of catalysts, such as ortho-phosphoric acid or piperidine, can facilitate these reactions. ijcce.ac.irmdpi.com These MCR pathways provide a convergent and efficient strategy for accessing a diverse range of functionalized thiazole derivatives. mdpi.com

Diverse Functionalization of the Core Pyridine-Thiazole Structure

Once the core this compound scaffold is constructed, further functionalization of both the thiazole and pyridine (B92270) rings can be undertaken to modulate the compound's properties. This allows for the fine-tuning of biological activity and other physicochemical characteristics.

Substituent Incorporation on the Thiazole Moiety

The thiazole ring of the this compound core is amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups at the C2 and C5 positions. These modifications can significantly impact the biological profile of the resulting derivatives.

For instance, a series of novel 2-(3-pyridyl)-4,5-disubstituted thiazoles were synthesized, with one derivative, 5-acetyl-4-methyl-2-(3-pyridyl)thiazole, showing notable antimicrobial activity. researchgate.net The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles containing isomeric pyridyl moieties has also been reported. researchgate.net

A common strategy involves the synthesis of 2-aminothiazole derivatives, which can then be further modified. For example, 2-amino-4,5-diarylthiazole derivatives were synthesized and functionalized at the C2 amino group with various amides. mdpi.com Another approach involves the synthesis of 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives through a multi-step process. scielo.br

The introduction of substituents can be achieved through various synthetic transformations. For example, the synthesis of N′-arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazides was accomplished by condensing 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide with aromatic aldehydes. acs.orgnih.govresearchgate.net This highlights the utility of the carbohydrazide (B1668358) intermediate for introducing a wide range of substituents.

Table 1: Examples of Functionalized Thiazole Moieties in Pyridine-Thiazole Derivatives

Derivative Substituent at C2 Substituent at C4 Substituent at C5 Reference
5-acetyl-4-methyl-2-(3-pyridyl)thiazole 3-pyridyl methyl acetyl researchgate.net
2-Amino-4,5-diarylthiazole derivatives Substituted amides Aryl Aryl mdpi.com
5-[4-Methyl-2-(pyridin-3-yl)thiazole-5-yl]-4-phenyl-3-(benzylthio)-4H-1,2,4-triazole 3-pyridyl methyl 4-phenyl-3-(benzylthio)-4H-1,2,4-triazol-5-yl scielo.br
N′-(Arylmethylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazides 3-pyridyl 5-methyl-4-(N'-(arylmethylidene)carbohydrazide) --- acs.orgnih.govresearchgate.net
4-(4-chlorophenyl)-N-phenyl-3-(pyridin-4-yl)thiazol-2(3H)-imine N-phenyl-imino 4-chlorophenyl --- dergipark.org.tr
3-(5-mercapto- bohrium.comnih.govresearchgate.netoxodiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one --- 5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl 5-mercapto- bohrium.comnih.govresearchgate.netoxodiazole-2-yl-methyl biointerfaceresearch.com

Modification of the Pyridine Ring for Enhanced Properties

Research has shown that the introduction of various substituents on the pyridine ring can lead to derivatives with enhanced biological activities. For instance, the synthesis of 2-(3-pyridyl)-4,5-disubstituted thiazoles has been explored, where modifications on the pyridine ring could potentially modulate their antimicrobial properties. researchgate.net Similarly, the synthesis of 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl] derivatives indicates that the position of the nitrogen atom in the pyridine ring (isomerism) is a key point of variation. scielo.br

Furthermore, the synthesis of zinc(II) complexes with pyridine-thiazole derivatives, such as 4-(pyridin-3-yl)-2-(2-(pyridin-4-ylmethylene)hydrazinyl)thiazole, demonstrates that the pyridine nitrogen can act as a coordination site for metal ions, leading to new materials with potentially enhanced antimicrobial and antitumor activities. nih.gov The modification of the pyridine ring, in conjunction with functionalization of the thiazole moiety, provides a comprehensive strategy for developing novel pyridine-thiazole based compounds with tailored properties. researchgate.netacs.orgdergipark.org.trbeilstein-journals.org

Synthesis of Hybrid Molecules and Conjugates

The strategy of creating hybrid molecules by linking the this compound core with other pharmacologically relevant moieties is a common approach to developing new therapeutic agents. These conjugates are designed to interact with multiple biological targets or to enhance the physicochemical properties of the parent molecule.

A notable synthetic approach involves the multi-step preparation of N′-arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazides. acs.orgnih.gov The synthesis begins with the conversion of 3-cyanopyridine (B1664610) to pyridine-3-carbothiamide using tetraphosphorus (B14172348) decasulfide (P₄S₁₀). acs.orgnih.gov This intermediate then undergoes cyclocondensation with ethyl-2-chloroacetoacetate to form the key thiazole ester, ethyl-5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate. acs.orgnih.gov Subsequent treatment with hydrazine (B178648) hydrate (B1144303) yields the carbohydrazide intermediate, 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide. acs.orgnih.govresearchgate.net Finally, condensation of this hydrazide with various aromatic aldehydes in refluxing ethanol (B145695) produces the target hybrid molecules. acs.orgnih.gov

Another strategy focuses on creating pyridine-thiazole hybrids connected through a (hydrazonomethyl)phenoxy-acetamide spacer. researchgate.net This synthesis utilizes the precursor 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide, which is reacted with different α-halogenated carbonyl compounds, such as phenacyl bromides, to yield the desired conjugates. researchgate.net

Furthermore, pyrazoline-thiazole-pyridine hybrids have been synthesized starting from 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone. mdpi.com This key reagent can be transformed into a chalcone-like "enone" fragment, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone. mdpi.com The reaction of this enone with hydrazine hydrate in methanol (B129727) leads to the formation of a pyrazoline ring, resulting in the {5-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylthiazol-2-yl}-(pyridin-2-yl)-amine hybrid molecule with a 76% yield. mdpi.com

The synthesis of pyridin-3/4-yl-thiazolo[3,2-b] mdpi.comnih.govresearchgate.nettriazole compounds represents another class of hybrid molecules. researchgate.net These are typically synthesized via the Hantzsch condensation of 5-pyridin-3/4-yl-1,2,4-triazole-3-thiol with various α-halocarbonyl compounds. researchgate.net The initial S-alkylation under basic conditions at room temperature is followed by cyclization under acidic conditions (concentrated H₂SO₄) to furnish the fused heterocyclic system. researchgate.net

Table 1: Synthesis of this compound Hybrid Molecules and Conjugates

Hybrid Molecule TypeKey Starting MaterialsKey Reaction StepsReference(s)
N′-Arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazides3-Cyanopyridine, Ethyl-2-chloroacetoacetate, Hydrazine hydrate, Aromatic aldehydesThioamide formation, Hantzsch thiazole synthesis, Hydrazide formation, Condensation acs.orgnih.gov
Pyridine-Thiazole Hybrids with Acetamide Spacer2-(4-((2-Carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide, α-Halogenated carbonylsReaction with α-halogenated carbonyl compounds researchgate.net
Pyrazoline-Thiazole-Pyridine Hybrids1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone, Hydrazine hydrateClaisen-Schmidt condensation to form enone, Pyrazoline ring formation mdpi.com
Pyridin-3/4-yl-thiazolo[3,2-b] mdpi.comnih.govresearchgate.nettriazoles5-Pyridin-3/4-yl-1,2,4-triazole-3-thiol, α-Halocarbonyl compoundsS-alkylation, Acid-catalyzed cyclization researchgate.net

Development of Sustainable and Efficient Synthetic Protocols

In line with the principles of green chemistry, recent efforts in heterocyclic synthesis have focused on developing protocols that are not only efficient in terms of yield and reaction time but also environmentally benign. numberanalytics.comresearchgate.netbepls.com This involves the use of safer solvents like water, minimizing waste, employing catalytic methods, and designing one-pot reactions to reduce the number of synthetic steps and purification processes. numberanalytics.combepls.com

One-Pot Reaction Systems for Simplified Synthesis

One-pot, multi-component reactions (MCRs) are a cornerstone of sustainable synthesis, allowing for the construction of complex molecules from simple precursors in a single operation without isolating intermediates. researchgate.net This approach offers significant advantages in terms of atom economy, reduced solvent usage, and simplified procedures.

A notable example is the catalyst-free, three-component, one-pot synthesis of 2,6-bis(5-substituted-3-aryl-2-thiothiazol-4-yl)pyridine derivatives. scirp.org This reaction proceeds by reacting primary amines, carbon disulfide, and pyridine-2,6-bis(2-bromo-1,3-dicarbonyl) derivatives in water, a green solvent. scirp.org The products are obtained in high purity simply by filtration, avoiding complex work-up procedures. scirp.org

Similarly, a one-pot, three-component synthesis has been developed for 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-ones. bepls.com This reaction utilizes ethyl-4-chloroacetoacetate and phenylthiourea (B91264) in the presence of polyethylene (B3416737) glycol (PEG-600) as a green reaction medium at room temperature, achieving a high yield of 93%. bepls.com

Furthermore, a one-pot multicomponent cyclocondensation has been reported for the synthesis of 2-(thiazol-2-yl)-4,5-dihydropyridazin-3(2H)-one derivatives. tandfonline.com This method involves the reaction of a ketoacid, thiosemicarbazide, and phenacyl bromide using a catalytic amount of Montmorillonite KSF clay in refluxing ethanol. tandfonline.com This protocol is characterized by its straightforward nature, mild conditions, and good to excellent yields. tandfonline.com

Table 2: Examples of One-Pot Syntheses for Pyridine-Thiazole Scaffolds

Product TypeReactantsCatalyst/SolventKey FeaturesReference(s)
2,6-Bis(5-substituted-3-aryl-2-thiothiazol-4-yl)pyridinesPrimary amines, Carbon disulfide, Pyridine-2,6-bis(2-bromo-1,3-dicarbonyls)Catalyst-free / WaterGreen solvent, facile work-up, high purity scirp.org
3-(2-(Phenylamino)thiazol-4-yl)-2H-chromen-2-onesEthyl-4-chloroacetoacetate, Phenylthiourea, Salicylaldehyde derivativesPEG-600Green reaction media, room temperature, high yield bepls.com
2-(Thiazol-2-yl)-4,5-dihydropyridazin-3(2H)-onesKetoacid, Thiosemicarbazide, Phenacyl bromideMontmorillonite KSF / EthanolMild conditions, rapid reaction, good to excellent yields tandfonline.com
Pyrazolo[4,3-d]thiazole derivatives with α-aminophosphonatePyrazole-4-carbaldehyde, Amine, Diethyl phosphiteLiClO₄Good yields, simple workup rsc.org

Catalytic Methods in Pyridine-Thiazole Synthesis

The use of catalysts is pivotal in modern organic synthesis for enhancing reaction rates, improving selectivity, and enabling reactions under milder, more sustainable conditions. numberanalytics.com Various catalytic systems have been successfully applied to the synthesis of pyridine and thiazole rings.

Zeolite catalysts, such as H-Beta, H-ZSM-5, and H-ZSM-12, have been employed in the three-component condensation reaction to produce pyridines. nih.gov In another approach, SnCl₂·2H₂O has been used as a catalyst for a four-component reaction in water to construct the pyridine skeleton. nih.gov Magnetic nanocatalysts are also gaining traction due to their high surface-to-volume ratios and ease of recovery, making them suitable for multicomponent reactions in pyridine synthesis. nih.gov

For thiazole synthesis, iodine has been shown to be an effective catalyst. researchgate.net For instance, a one-pot, multi-pathway synthesis of thiazoles has been achieved using an I₂/TBHP catalytic system, which acts as an initiator and oxidant to achieve C–H functionalization. researchgate.net Copper-catalyzed methods are also prevalent, such as the direct arylation of thiazole C-H bonds with aryl iodides using copper iodide (CuI) and lithium tert-butoxide. organic-chemistry.org A practical copper-catalyzed oxidative process allows for the synthesis of thiazoles from simple aldehydes, amines, and elemental sulfur, using molecular oxygen as a green oxidant. organic-chemistry.org

In some cases, catalyst-free methods under specific conditions have also been developed. For example, 2-aminothiazoles can be synthesized from α-diazoketones and thiourea in PEG-400 at 100 °C without a traditional catalyst. bepls.com

Table 3: Catalytic Methods in Pyridine and Thiazole Synthesis

Catalyst TypeReactionAdvantagesReference(s)
Zeolites (H-Beta, H-ZSM-5)Three-component condensation for pyridine synthesisHeterogeneous catalyst, reusable nih.gov
SnCl₂·2H₂OFour-component reaction for pyridine synthesisWater as solvent, medicinally relevant products nih.gov
Magnetic NanocatalystsMulticomponent reactions for pyridine synthesisHigh surface area, magnetically recoverable nih.gov
Iodine (I₂) / TBHPOne-pot synthesis of thiazolesC-H functionalization, atom economic researchgate.net
Copper Iodide (CuI)Direct C-H arylation of thiazolesHigh efficiency for C-C bond formation organic-chemistry.org
Montmorillonite KSFMulticomponent cyclocondensation for thiazole derivativesSolid acid catalyst, mild conditions tandfonline.com

High Resolution Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity and electronic environment of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J) of the signals provide a wealth of information about the electronic nature and connectivity of neighboring atoms.

For the derivative 4-((4-(pyridin-3-yl)thiazol-2-yl)amino)benzenesulfonamide, the ¹H NMR spectrum, recorded in DMSO-d₆, shows characteristic signals for the protons on both the pyridine (B92270) and thiazole (B1198619) rings. researchgate.net The protons of the pyridine ring are typically found in the downfield region (δ 7.0-9.5 ppm) due to the electron-withdrawing effect of the nitrogen atom. The thiazole proton appears as a singlet, indicative of its isolated position on the five-membered ring. researchgate.net

Interactive Table: ¹H NMR Spectral Data for the 4-(Pyridin-3-yl)thiazole Moiety in a Sulfonamide Derivative researchgate.net

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Thiazole-H5 7.64 s (singlet) N/A
Pyridine-H5 7.48 dd (doublet of doublets) 8.01, 4.79
Pyridine-H4 8.11 dt (doublet of triplets) 8.1, 1.95
Pyridine-H6 8.52-8.54 m (multiplet) N/A
Pyridine-H2 9.17 m (multiplet) N/A
NH (Sulfonamide) 7.24 s (singlet) N/A

Note: Data corresponds to 4-((4-(pyridin-3-yl)thiazol-2-yl)amino)benzenesulfonamide in DMSO-d₆. The multiplets for Pyridine-H2 and H6 suggest complex coupling.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment (e.g., aliphatic, aromatic, carbonyl).

In the ¹³C NMR spectrum of 4-((4-(pyridin-3-yl)thiazol-2-yl)amino)benzenesulfonamide, the carbon atoms of the this compound core resonate at characteristic chemical shifts. researchgate.net The carbons of the pyridine ring typically appear in the δ 120-150 ppm range, while the thiazole ring carbons have distinct signals reflecting their positions within the heterocycle. researchgate.netmdpi.com

Interactive Table: ¹³C NMR Spectral Data for the this compound Moiety in a Sulfonamide Derivative researchgate.net

Carbon Assignment Chemical Shift (δ, ppm)
Thiazole-C5 106.24
Pyridine-C5 124.29
Pyridine-C3 133.45
Pyridine-C4 136.63
Thiazole-C4 147.47
Pyridine-C6 147.77
Pyridine-C2 149.00

Note: Data corresponds to 4-((4-(pyridin-3-yl)thiazol-2-yl)amino)benzenesulfonamide in DMSO-d₆.

While ¹H and ¹³C NMR provide fundamental data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, typically on adjacent carbons. This would be used to confirm the connectivity of the protons within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique is essential for definitively assigning which proton is bonded to which carbon in the this compound framework.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different parts of the molecule, such as linking the pyridine ring protons to the thiazole ring carbons, thereby confirming the C4-position of the pyridinyl substituent on the thiazole ring.

Although specific 2D NMR data for the parent this compound is not detailed in the surveyed literature, the use of COSY, HSQC, and HMBC experiments is a standard and essential methodology for the complete structural assignment of such heterocyclic systems. researchgate.net

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds (e.g., stretching, bending). It is an effective tool for identifying the presence of specific functional groups.

For the derivative 4-((4-(pyridin-3-yl)thiazol-2-yl)amino)benzenesulfonamide, the IR spectrum shows several characteristic absorption bands that confirm its key structural features. researchgate.net

Interactive Table: Diagnostic IR Absorption Bands for a this compound Derivative researchgate.net

Wavenumber (ῡmax, cm⁻¹) Vibration Type Functional Group/Bond
3380, 3309 N-H stretching Sulfonamide (NH₂)
3225 N-H stretching Amine (N-H)
3126-2814 C-H stretching Aromatic C-H

Note: Data corresponds to 4-((4-(pyridin-3-yl)thiazol-2-yl)amino)benzenesulfonamide. The bands for aromatic C=C and C=N stretching confirm the presence of the pyridine and thiazole ring systems.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, allowing for the determination of a compound's elemental formula.

HRMS analysis of 4-((4-(pyridin-3-yl)thiazol-2-yl)amino)benzenesulfonamide confirmed its molecular formula. The experimentally observed mass of the protonated molecule [M+H]⁺ was found to be in excellent agreement with the theoretically calculated mass. researchgate.net

Table: High-Resolution Mass Spectrometry (HRMS) Data researchgate.net

Ion Predicted m/z Found m/z

Note: Data corresponds to C₁₄H₁₂N₄O₂S₂ (4-((4-(pyridin-3-yl)thiazol-2-yl)amino)benzenesulfonamide). This high degree of accuracy confirms the elemental composition of the molecule.

X-ray Crystallography for Solid-State Conformational and Packing Analysis

While a crystal structure for the unsubstituted this compound was not found in the reviewed literature, a structure has been determined for a more complex ligand, (E)-4-(pyridin-3-yl)-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazole (L2). bohrium.comresearchgate.net This molecule contains the core this compound moiety. The analysis of this ligand and its metal complexes reveals how the pyridinyl and thiazole rings are oriented relative to each other in the solid state. Such studies show that these heterocyclic rings are typically planar and provide insight into intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate how the molecules pack in a crystal lattice. bohrium.comresearchgate.net The characterization of metal-organic frameworks involving this ligand further elucidates its coordination behavior and spatial arrangement. bohrium.com

Single Crystal X-ray Diffraction of this compound Derivatives

One area of focus has been on metal complexes of this compound-containing ligands. For instance, a zinc(II) complex, [Zn(L2)2(PF6)2]·(DMF)·12H2O, where L2 is (E)-4-(pyridin-3-yl)-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazole, has been synthesized and characterized. bohrium.comresearchgate.net This complex features an intricate 3D metal-organic framework. bohrium.comresearchgate.net Another related zinc(II) complex, [Zn(HL2)Br3]·2DMF, was formed with the ligand 4-(pyridin-3-yl)-2-(2-(pyridin-4-ylmethylene)hydrazinyl)thiazole (L2). scienceopen.com The crystal structure of this complex was determined by X-ray diffraction, revealing it crystallizes in a monoclinic system. scienceopen.comnih.gov

The influence of different substituents on the thiazole ring has also been explored. In one study, the molecular structures of compounds including 4-chloro-N-(4-hydroxy-4-phenyl-3-(pyridin-3-yl)thiazolidin-2-ylidene)benzamide were unequivocally established using single crystal X-ray diffraction. researchgate.net This analysis was crucial for confirming the identity of the synthesized compounds. researchgate.net

The crystallographic data for several derivatives are summarized in the table below, showcasing the diversity of crystal systems and space groups observed for these compounds.

Compound NameCrystal SystemSpace GroupReference
4-chloro-N-(4-hydroxy-4-phenyl-3-(pyridin-3-yl)thiazolidin-2-ylidene)benzamideNot specifiedNot specified researchgate.net
[Zn(L2)2(PF6)2]·(DMF)·12H2O (L2 = (E)-4-(pyridin-3-yl)-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazole)Not specifiedNot specified bohrium.comresearchgate.net
[Zn(HL2)Br3]·2DMF (L2 = 4-(pyridin-3-yl)-2-(2-(pyridin-4-ylmethylene)hydrazinyl)thiazole)MonoclinicNot specified scienceopen.comnih.gov
Ethyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate–d3-methyl 2-[(4-methylpyridin-2-yl)amino)-4-(pyridin-2-yl)thiazole-5-carboxylate (0.88/0.12)Not specifiedNot specified nih.gov
(E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one·DMFNot specifiedNot specified mdpi.com
1-{5-(2-fluorophenyl)-3-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-4,5-dihydropyrazol-1-yl}-ethanoneNot specifiedNot specified mdpi.com

Note: "Not specified" indicates that the specific data point was not available in the cited sources.

These structural studies have also revealed interesting conformational features. For example, in a solid solution of ethyl and d3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate, a significant twist is observed between the thiazole and pyridine rings. nih.gov In contrast, N-(4-(pyridin-3-yl)-1,3-thiazol-2-yl)pyridin-2-amine was found to have a virtually planar molecular structure in its crystalline form. nih.gov

Co-crystallization and Supramolecular Assembly Investigations

The study of co-crystals and supramolecular assemblies provides insight into the non-covalent interactions that govern the formation of crystalline solids. These interactions, including hydrogen bonds and π-π stacking, play a critical role in determining the final architecture of the crystal.

In the context of this compound derivatives, research has shown that intermolecular forces can lead to the formation of well-ordered supramolecular structures. For instance, the crystal structure of one pyridyl aminothiazole derivative is described as consisting of pseudo-dimers formed through intermolecular N—H⋯N hydrogen bonds, which are further stabilized by van der Waals interactions. researchgate.net

The co-crystallization of related thiazole compounds with other molecules has been explored to modify their physicochemical properties. For example, the co-crystallization of the drug atenolol (B1665814) with hydrochlorothiazide (B1673439) has been performed and the resulting structure analyzed. researchgate.net While not directly involving this compound, this highlights a strategy that could be applicable to this class of compounds.

Investigations into T-shaped amphiphilic thiazoles at the air-water interface have demonstrated the formation of ordered J-type supramolecular structures in microdomains for derivatives containing a 2-pyridyl group. acs.org These assemblies are stabilized by a combination of π-π interactions and dipolar forces. acs.org The ability to form such organized structures is a key aspect of crystal engineering and the design of functional materials.

Computational Chemistry and in Silico Modeling Approaches

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties and reactivity of molecules. Through DFT, a detailed picture of the molecule's electronic structure and conformational possibilities can be established.

The electronic properties of thiazole (B1198619) and pyridine (B92270) derivatives are extensively studied using DFT calculations. dntb.gov.ua The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO energy (EHOMO) is associated with the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The energy gap (ΔE = ELUMO - EHOMO) between these frontier orbitals is a key indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as less energy is required for electronic excitation. For instance, in a study of related thiazole-pyridine compounds, DFT calculations revealed that compounds with lower energy gaps were less stable and therefore more reactive. nih.gov The distribution of these orbitals is also significant; for some pyridine-thiazole derivatives, the HOMO is delocalized over the entire molecule, while the LUMO may be concentrated on specific rings, indicating the likely sites of electrophilic and nucleophilic attack. nih.gov

Mulliken atomic charge analysis, another output of DFT calculations, describes the charge distribution across the atoms of the molecule, highlighting electropositive and electronegative centers.

Table 1: Representative Frontier Orbital Energies for Thiazole-Pyridine Derivatives

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Source
Thiazole-Pyridine Derivative 1 -6.260 -0.552 5.707 nih.gov

Note: The data presented is for structurally related compounds to illustrate the typical values obtained through DFT calculations.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include chemical hardness (η), softness (σ), and electronegativity (χ). researchgate.net

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with high chemical hardness are generally less reactive. nih.gov

Chemical Softness (σ) is the reciprocal of hardness (σ = 1/η) and indicates a molecule's polarizability. High softness values correspond to higher reactivity. nih.gov

Electronegativity (χ) describes the power of a molecule to attract electrons.

These quantum chemical parameters provide a theoretical basis for predicting the corrosion inhibiting activities and other chemical behaviors of thiazole derivatives. researchgate.net

Table 2: Global Reactivity Descriptors for a Representative Thiazole-Pyridine Compound

Descriptor Value (eV) Significance Source
Chemical Hardness (η) 2.853 High value indicates high stability and low reactivity. nih.gov

Note: Values are for a representative compound from a study on new thiazole and pyridine derivatives.

The conformational flexibility of a molecule is crucial for its interaction with biological targets. DFT calculations are employed to explore the potential energy surface and identify the most stable conformers. mdpi.com The thiazole ring itself introduces a degree of rigidity into a molecule's structure. researchgate.net For 4-(Pyridin-3-yl)thiazole, a key conformational parameter is the dihedral angle between the pyridine and thiazole rings. Studies on similar bi-heterocyclic systems have shown that the lowest energy conformation is often non-planar. researchgate.net Understanding the preferred three-dimensional structure and the energy barriers between different conformations is essential for predicting how the molecule will bind to a receptor. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma It is a widely used method in drug design to predict the activity of new chemical entities. physchemres.org

Both 2D and 3D-QSAR models have been developed for various classes of thiazole and pyridine derivatives to predict their activities, such as anti-inflammatory, antimicrobial, or anticancer effects. dmed.org.uaresearchgate.net

2D-QSAR: These models correlate biological activity with 2D molecular descriptors, which are calculated from the chemical structure, such as topological, electronic, and physicochemical properties. imist.ma Methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to build the models. dmed.org.uanih.gov

3D-QSAR: These models consider the three-dimensional structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent. nih.govmdpi.com These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules and correlate these fields with their biological activity. physchemres.orgmdpi.com Successful CoMFA and CoMSIA models for thiazole derivatives have shown high predictive power, indicating that the 3D properties of the molecules play a significant role in their activity. physchemres.orgmdpi.com

The statistical validity of these models is rigorously tested using internal and external validation methods to ensure they are robust and predictive. dmed.org.uanih.gov

The selection of appropriate molecular descriptors is a critical step in building a reliable QSAR model. dmed.org.ua The descriptors represent different aspects of the molecular structure and properties.

In 2D-QSAR , descriptors can include thermodynamic parameters (e.g., molar refractivity), electronic descriptors (e.g., dipole moment), and topological indices. researchgate.net

In 3D-QSAR , the "descriptors" are the values of the calculated molecular fields at thousands of grid points surrounding the molecule. The key features are often visualized as contour maps, which highlight regions where modifications to the molecular structure could enhance or diminish activity. For example, a CoMSIA model might indicate that bulky, electropositive groups in one region and hydrogen bond donors in another region are favorable for activity. mdpi.com

Feature selection techniques, such as the genetic algorithm (GA), are often used to select the most relevant descriptors from a large pool, preventing overfitting and improving the predictive power of the QSAR model. dmed.org.ua

Table 3: Types of Molecular Descriptors Used in QSAR Studies of Thiazole/Pyridine Derivatives

Descriptor Type Examples QSAR Model Type Significance Source
2D Descriptors Molar refractivity, Dipole moment, Topological indices 2D-QSAR (MLR, ANN) Relate physicochemical and structural features to activity. dmed.org.uaresearchgate.net

| 3D Descriptors | Steric fields, Electrostatic fields, Hydrophobic fields, H-bond donor/acceptor fields | 3D-QSAR (CoMFA, CoMSIA) | Define 3D structural requirements for optimal interaction with a biological target. | physchemres.orgnih.govmdpi.com |

Model Validation and Robustness Assessment

The predictive power and reliability of computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are critically dependent on rigorous validation and robustness assessment. For derivatives of the thiazolo[4,5-b]pyridine (B1357651) and similar scaffolds, multiple statistical methods are employed to ensure the developed models are not a result of chance correlation and have strong predictive capability.

Internal validation techniques are commonly the first step in assessing a model's consistency. The leave-one-out (LOO) cross-validation coefficient (q² or Q²) is a key metric, where the model is iteratively rebuilt, leaving out one compound at a time and predicting its activity. For a series of 72 CDK2/4/6 inhibitors based on a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine core, 3D-QSAR models were validated, yielding q² values of 0.714 for CDK2, 0.815 for CDK4, and 0.757 for CDK6, indicating good internal consistency nih.gov. Similarly, a QSAR study on 3H-thiazolo(4,5-b)pyridin-2-one derivatives reported Q²LOO values ranging from 0.7060 to 0.7480, demonstrating the models' significance and robustness dmed.org.ua.

External validation is a more stringent test of a model's predictive power, where the model is used to predict the activity of a set of compounds (the test set) that was not used in its creation. The predictive correlation coefficient (R²pred) is calculated for this purpose. The aforementioned CDK inhibitor models showed R²pred values of 0.764 (CDK2), 0.681 (CDK4), and 0.674 (CDK6) nih.gov. In another study on thiazole derivatives as biofilm inhibitors, CoMFA and CoMSIA models yielded high R²pred values of 0.867 and 0.913, respectively, confirming strong predictive ability physchemres.org. A non-linear QSAR model developed using gene expression programming for 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives also showed a high correlation coefficient (R²) of 0.760 for its test set nih.gov.

Further checks, such as the Y-randomization test, are performed to rule out chance correlations by rebuilding models with shuffled biological activity data; a valid model should result in significantly lower R² and q² values imist.ma. The applicability domain of a model is also defined to ensure that predictions are made only for compounds that are structurally similar to the training set, which can be visualized using methods like the Williams plot imist.ma.

Model TypeTarget/Compound SeriesValidation MetricValueReference
3D-QSARCDK2 Inhibitors0.714 nih.gov
3D-QSARCDK2 InhibitorsR²pred0.764 nih.gov
3D-QSARCDK4 Inhibitors0.815 nih.gov
3D-QSARCDK4 InhibitorsR²pred0.681 nih.gov
3D-QSARCDK6 Inhibitors0.757 nih.gov
3D-QSARCDK6 InhibitorsR²pred0.674 nih.gov
QSAR3H-thiazolo(4,5-b)pyridin-2-one derivativesQ²LOO0.7060 - 0.7480 dmed.org.ua
CoMSIAThiazole Biofilm InhibitorsR²pred0.913 physchemres.org
GEP-QSAR2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-onesR² (test set)0.760 nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule. For this compound and its analogues, docking studies have been instrumental in elucidating their potential mechanisms of action against various biological targets.

Docking simulations predict the binding conformation and estimate the binding affinity, typically as a scoring function or binding energy value (e.g., in kcal/mol). Lower binding energy values suggest more favorable and stable interactions.

Studies have successfully docked pyridine-thiazole derivatives into the active sites of numerous protein targets. For instance, a series of novel 1,3,4-thiadiazole (B1197879) and 1,3-thiazole derivatives bearing a pyridine moiety were docked against the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK). One promising compound, 4h, exhibited the best binding affinity with a ΔG of -10.8 kcal/mol, while others showed strong affinities ranging from -8.1 to -9.2 kcal/mol mdpi.com. In another study, pyridine-based thiadiazole derivatives were docked against the COX-2 enzyme (PDB ID: 1pxx), with top compounds showing binding energies of -8.5 and -8.4 kcal/mol, comparable to the standard drug diclofenac (B195802) researchgate.net.

The versatility of the scaffold is evident from its application to diverse targets. Thiazole-clubbed pyridine scaffolds have been evaluated as potential inhibitors of the SARS-CoV-2 main protease (Mpro, PDB ID: 6LU7), with the best compound showing a binding energy of -8.6 kcal/mol dntb.gov.ua. Furthermore, a synthesized thiazolo[4,5-b]pyridine derivative was docked with a B-DNA dodecamer (PDB ID: 1BNA), yielding a binding energy of -5.02 Kcal/mol, suggesting a potential DNA-interactive anticancer mechanism actascientific.com.

Compound SeriesBiological TargetPDB IDPredicted Binding Affinity (kcal/mol)Reference
Pyridine-Thiadiazole/Thiazole HybridsEGFR TKNot Specified-8.1 to -10.8 mdpi.com
Pyridine-Thiadiazole HybridsCOX-21pxx-8.4 to -8.5 researchgate.net
Thiazole-Pyridine ScaffoldsSARS-CoV-2 Mpro6LU7-8.6 dntb.gov.ua
Thiazolo[4,5-b]pyridine DerivativeB-DNA1BNA-5.02 actascientific.com
Triphenylamine-Pyridine/Thiazole HybridsNot Specified2A4L-9.3507 nih.gov

Beyond predicting binding affinity, docking studies reveal crucial details about the specific interactions between the ligand and the amino acid residues within the target's binding site. These interactions, which include hydrogen bonds, π-π stacking, hydrophobic interactions, and arene-H interactions, are fundamental to the ligand's affinity and selectivity.

For 4-substituted pyridine-3-sulfonamide (B1584339) derivatives targeting human carbonic anhydrase (hCA) isoforms, docking revealed different binding orientations depending on the isoform. In the hCA IX model, the pyridine-sulfonamide scaffold was shown to form π–π stacking interactions with His94 and arene–H interactions with the hydroxyl group of Thr200 mdpi.com. The substitution at the 4-position of the pyridine ring allows the "tail" of the molecule to interact with more distant amino acids near the entrance of the active site, influencing selectivity mdpi.com.

In studies of hydrazonothiazole-based pyridines as inhibitors of the MMP-9 enzyme, docking and subsequent simulations confirmed strong binding interactions with key residues in the enzyme's active site nih.gov. Similarly, in silico analysis of pyridine- and thiazole-based hydrazides showed various interactions within the active site of the protein with PDB ID 3LN1 nih.gov. These detailed interaction maps are vital for understanding the structure-activity relationship and for guiding the rational design of more potent and selective inhibitors.

Target ProteinKey Interacting ResiduesType of InteractionReference
hCA IXHis94π–π stacking mdpi.com
hCA IXThr200Arene–H interaction mdpi.com
MMP-9Not SpecifiedStrong binding interactions nih.gov
Protein (PDB: 3LN1)Not SpecifiedVarious interactions in active site nih.gov

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations are crucial for validating the binding modes predicted by docking and for understanding the thermodynamic properties of the interaction.

For derivatives of this compound, MD simulations have been used to confirm the stability of the docked poses. In the study of thiazole-clubbed pyridine scaffolds against the SARS-CoV-2 Mpro, the best-docked complex was subjected to MD simulation studies to verify the docking outcomes dntb.gov.ua. Similarly, MD simulations were employed to confirm the strong binding interactions of hydrazonothiazole-based pyridines with key residues in the active site of the MMP-9 enzyme nih.gov. In an investigation of thiazole derivatives as biofilm inhibitors, MD simulations of up to 100 ns were used to assess the binding stability of the most active compounds and newly designed molecules in the target's binding pocket physchemres.org. These simulations provide a more realistic representation of the physiological environment and help to confirm that the predicted interactions are maintained over time, thus adding a higher level of confidence to the docking results.

Cheminformatics for Library Design and Virtual Screening

Cheminformatics combines computational techniques to analyze and model chemical and biological data, playing a significant role in the design of new molecules and the screening of large compound libraries. For the this compound scaffold, these methods are used to expand chemical diversity and identify novel hits.

Validated QSAR models are a cornerstone of this process. The information generated by robust 3D-QSAR models, such as the contour maps from CoMFA and CoMSIA analyses, can guide the design of new candidate molecules with potentially higher activity physchemres.org. These models highlight which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, providing a roadmap for medicinal chemists. Research on 3H-thiazolo(4,5-b)pyridin-2-one derivatives explicitly aimed to develop QSAR models that could be used for in silico screening of virtual libraries within the same chemical domain dmed.org.ua. This approach allows researchers to computationally evaluate thousands of virtual compounds before committing resources to their actual synthesis, significantly streamlining the discovery of new and more effective drug candidates dmed.org.ua.

Structure Activity Relationship Sar and Lead Optimization Studies

Correlations Between Structural Modifications and Biological Activity Profiles

The biological effects of 4-(Pyridin-3-yl)thiazole derivatives are intricately linked to their structural architecture. Studies involving the strategic introduction of various substituents and alterations of the heterocyclic core have provided significant insights into the structure-activity relationship (SAR) of these compounds.

The potency and selectivity of pyridin-3-yl-thiazole derivatives can be significantly modulated by the nature and position of substituents on the core structure. A study on a series of N′-Arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazides revealed that modifications to the aryl ring are crucial for activity. For instance, compound 5l , featuring a 4-hydroxy-3-methoxyphenyl group, demonstrated the highest anti-inflammatory activity among the synthesized compounds. nih.gov The presence of a hydroxyl group at the 4th position and a methoxy (B1213986) group at the 3rd position was found to drastically enhance the inhibitory activity. nih.gov In contrast, the lowest inhibition was observed with a 4-benzyloxyphenyl group, indicating that both electronic and steric factors of the substituent play a role. nih.gov

For antimicrobial applications, the combination of a bromo substituent at the 5th position and a hydroxyl group at the 2nd position of the aryl ring was found to be beneficial for enhancing potency. nih.govresearchgate.net This suggests that electron-withdrawing and electron-donating groups can both positively influence activity, depending on their position. nih.gov Further research into 4-(indol-3-yl)thiazole-2-amines showed that a propan-2-ylidenhydrazine substituent at the 2-position of the thiazole (B1198619) ring was most advantageous for antibacterial activity. nih.gov The introduction of a methyl group at this position, combined with a 5-chloro substituent on the indole (B1671886) ring, led to a slight decrease in activity, highlighting the sensitivity of the biological target to even minor structural changes. nih.gov

Compound IDAryl SubstituentActivity ProfileFinding
5l 4-hydroxy-3-methoxyphenylAnti-inflammatoryHighest inhibition nih.govresearchgate.net
5b 3,4-dimethoxyphenylAnti-inflammatoryLess inhibition than 5l nih.gov
5i 4-hydroxyphenylAnti-inflammatoryLess inhibition than 5l nih.gov
5g 4-benzyloxyphenylAnti-inflammatoryLowest inhibition nih.gov
5j 5-bromo-2-hydroxyphenylAntimicrobialEnhanced potency researchgate.net

Altering the heterocyclic rings within the molecular structure also has a profound impact on biological activity. In the same series of N′-Arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazides, compounds containing other heterocyclic rings, such as a furan (B31954) ring, showed superior anti-inflammatory inhibition compared to derivatives with simple aromatic substituents. nih.gov

The concept of fusing the pyridine-thiazole core with other ring systems has been explored as well. The combination of thiazole and pyridine (B92270) moieties into a single fused scaffold, such as thiazolo[4,5-b]pyridines, creates purine (B94841) bioisosteres with a wide range of pharmacological effects, including antioxidant, antimicrobial, and anti-tumor activities. dmed.org.ua The activity of such fused systems is dependent on the nature of the annulation and the substituents on the newly formed bicyclic system. dmed.org.ua In studies of broader heterocyclic systems, replacing a naphthyridine ring with a pyrrolo[2,3-b]pyridine system led to a decrease in anticancer activity, demonstrating that the type of adjacent heterocycle is a critical determinant of biological outcome. mdpi.com

Identification of Essential Pharmacophoric Elements for Target Engagement

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the this compound scaffold, the thiazole ring itself is considered a crucial pharmacophore, a feature present in numerous FDA-approved drugs. nih.govresearchgate.net The nitrogen and sulfur atoms within the thiazole ring are key elements that can participate in binding interactions with biological macromolecules. researchgate.net

In a series of pyridine-thiazole hybrids designed as anticancer agents, the core scaffold was derivatized to include an enone fragment. This fragment proved to be an essential pharmacophoric element, as its subsequent chemical transformations led to molecules with high antiproliferative activity. mdpi.com For some cytotoxic agents, the combination of the thiazole ring with a 1,3,4-thiadiazole (B1197879) ring was identified as an essential requirement for activity. nih.gov The pyridine ring also represents a key pharmacophoric feature, known for its prevalence in biologically active molecules and its ability to engage in various biological interactions. researchgate.net The arrangement of these rings and their linkers thus defines the essential pharmacophore for target engagement.

Rational Design Strategies for Enhanced Bioactivity

Leveraging the understanding of SAR and pharmacophoric requirements, medicinal chemists employ various rational design strategies to create new molecules with improved biological activity, selectivity, and pharmacokinetic properties.

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to modify a known active compound to discover novel lead agents, potentially with improved properties or a different intellectual property profile. nih.govnih.gov Scaffold hopping involves replacing the core molecular framework with a different one that maintains a similar three-dimensional arrangement of key binding groups. nih.gov For example, a thienopyrimidinone scaffold in a class of HIV-1 reverse transcriptase inhibitors was successfully replaced by a quinazolinone scaffold, leading to a new series of highly active inhibitors. nih.gov Another example involves the use of a 4-hydroxy-1,2,3-triazole system to replace a phenolic moiety, demonstrating the versatility of this approach. researchgate.netresearchgate.net

Isosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing the molecule's activity or optimizing its properties. nih.gov This strategy has been used in the design of pyrazole (B372694) carboxamide thiazole derivatives, where ester groups were converted into amide bonds to create new series of compounds. researchgate.net These rational design approaches allow for the exploration of new chemical space while preserving the essential interactions required for biological activity.

Hybrid molecule design is a strategy that combines two or more different pharmacophoric units from known bioactive molecules into a single compound. The goal is to create a new molecule with enhanced affinity, improved efficacy, or a dual mode of action. This approach has been successfully applied to the this compound scaffold.

Novel pyridine-thiazole hybrid molecules have been synthesized and evaluated as potential anticancer agents. mdpi.comnih.govresearcher.life In one study, a 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone was synthesized and showed high antiproliferative activity, with an IC50 value of 0.57 µM in HL-60 leukemia cells, while showing much lower toxicity to normal human cell lines. nih.govresearcher.life Further derivatization of this hybrid by adding a benzoic acid ethyl ester moiety also resulted in a compound with significant and selective anticancer activity. nih.govresearcher.life Another study detailed the synthesis of pyridine-linked thiazole hybrids connected via a (hydrazonomethyl)phenoxy-acetamide spacer. researchgate.net One of these hybrids, substituted with a 4-chlorophenyl group on the thiazole ring, exhibited promising anticancer activity against MCF-7 and HepG2 cell lines. These examples underscore the power of hybrid molecule design in generating novel and potent therapeutic candidates based on the pyridine-thiazole framework. researchgate.net

Hybrid Compound ClassLinker/Fused MoietyTarget ActivityKey Finding
Pyridine-Thiazole-EnonePropenoneAnticancerHigh antiproliferative activity and selectivity nih.govresearcher.life
Pyridine-Thiazole-Benzoic Acid EsterMichael AdductAnticancerHigh antiproliferative activity nih.govresearcher.life
Pyridine-Thiazole-PyrazolinePyrazolineAnticancerModerate antitumor activity mdpi.com
Pyridine-Thiazole-Hydrazone(Hydrazonomethyl)phenoxy-acetamideAnticancerPromising cytotoxicity against cancer cell lines

Mechanistic Research on Molecular and Biological Interactions

Investigations into Enzyme Inhibition Mechanisms

Derivatives of 4-(pyridin-3-yl)thiazole have been shown to interact with and inhibit a range of enzymes implicated in various diseases, most notably cancer.

Checkpoint Kinase 1 (Chk1) Inhibition:

Pyridyl aminothiazoles, a class of compounds that includes derivatives of this compound, have been identified as potent ATP-competitive inhibitors of Checkpoint Kinase 1 (Chk1) nih.govresearchgate.netrsc.org. Chk1 is a crucial serine/threonine kinase involved in DNA damage response and cell cycle regulation, making it an attractive target for cancer therapy. Modification of the pyridyl aminothiazole core with ethylenediamine (B42938) amides has been shown to yield compounds with low picomolar potency and extended residence times on the enzyme researchgate.net. X-ray crystallography and molecular dynamics simulations have revealed that these inhibitors form multiple hydrogen bonds with the enzyme's backbone and stabilize the conserved water molecule network within the hydrophobic binding region researchgate.net. While these studies establish the potential of the broader class of pyridyl aminothiazoles as Chk1 inhibitors, specific inhibitory concentrations (IC50 values) for the unsubstituted this compound are not explicitly detailed in the reviewed literature.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition:

The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, is a key mechanism for anti-inflammatory drugs and has also been explored in the context of cancer prevention and treatment. Thiazole (B1198619) and thiazolidinone derivatives have been investigated as selective COX-2 inhibitors nih.govaalto.fiacs.orgresearchgate.netekb.eg. Some 4-substituted thiazole analogues of indomethacin (B1671933) have been identified as potent and selective inhibitors of the COX-2 enzyme, with IC50 values in the nanomolar range nih.gov. Similarly, certain pyrazolyl-thiazolidinone/thiazole derivatives have shown high selectivity for COX-2 over COX-1 nih.gov. While the thiazole moiety is a common feature in these inhibitors, specific studies detailing the COX inhibitory activity and mechanism of this compound are lacking in the reviewed literature.

Poly (ADP-ribose) polymerase (PARP) Inhibition:

Recent research has indicated that some pyridine-thiazole hybrid molecules may exert their anticancer effects through the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair nih.gov. In a study on novel pyridine-thiazole derivatives, preincubation of tumor cells with a PARP1 inhibitor, Fluzaparib, was found to reduce the cytotoxic activity of the tested compounds nih.gov. This suggests that the mechanism of action for these specific derivatives might be related to inducing genetic instability in tumor cells, a process in which PARP1 plays a vital role nih.govrsc.org. It is important to note that the compound identified in this study was a complex derivative, 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester, and not the parent this compound nih.gov.

Receptor Binding and Ligand-Receptor Complex Analysis

Detailed information regarding the specific receptor binding and ligand-receptor complex analysis for this compound is not extensively covered in the available scientific literature. While molecular docking studies have been performed on various pyridine-thiazole derivatives to predict their binding affinities and interactions with the active sites of enzymes like EGFR and COX-2, these studies focus on more complex substituted molecules nih.govaalto.fi. Structural analysis, such as X-ray crystallography, has also been utilized to understand the binding modes of pyridyl aminothiazoles to Chk1, revealing key hydrogen bonding and hydrophobic interactions researchgate.net. However, a comprehensive analysis of the receptor binding profile for the parent this compound compound is not available in the reviewed sources.

In Vitro Cellular Activity and Molecular Mechanisms (e.g., against specific cell lines)

A significant body of research has focused on the in vitro cellular activity of pyridine-thiazole derivatives against a variety of cancer cell lines. These studies provide valuable insights into the antiproliferative and cytotoxic potential of this class of compounds.

Numerous studies have demonstrated the ability of pyridine-thiazole hybrids to inhibit the proliferation and reduce the viability of cancer cells. For example, a novel pyridine-thiazole derivative, identified as compound 4 (4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester), inhibited the growth of all 60 tested cancer cell lines in the National Cancer Institute (NCI) screen by more than 50% at a concentration of 10⁻⁵ M nih.gov. The average GI50 (molar concentration that inhibits 50% net cell growth) for this compound across the panel of cell lines was 31.7 µM nih.gov.

Other studies on different series of pyridine-thiazole derivatives have also reported potent cytotoxic activity with IC50 values in the nanomolar and low micromolar ranges against various cancer cell lines, including those of the lung and breast acs.org. The antiproliferative effects of these compounds are often attributed to their ability to induce apoptosis and cell cycle arrest nih.gov.

Below are interactive data tables summarizing the in vitro activity of various pyridine-thiazole derivatives against different cancer cell lines, as reported in the literature. It is crucial to note that these data pertain to substituted derivatives and not the parent this compound.

Table 1: In Vitro Anticancer Activity of Pyridine-Thiazole Derivatives

Compound Name/ReferenceCell LineIC50 (µM)
Pyridone-based analogue 4b acs.orgA549 (Lung Carcinoma)~0.01-0.015
Pyridone-based analogue 4e acs.orgA549 (Lung Carcinoma)~0.01-0.015
Pyridone-based analogue 4b acs.orgMCF-7 (Breast Adenocarcinoma)~0.01-0.015
Pyridone-based analogue 4e acs.orgMCF-7 (Breast Adenocarcinoma)~0.01-0.015
Thiazole-based derivative 6c acs.orgMCF-7 (Breast Adenocarcinoma)~0.05-0.12
Pyrazolyl-thiazole 5a nih.govMCF-7 (Breast Adenocarcinoma)0.07
Pyrazolyl-thiazole 5b nih.govMCF-7 (Breast Adenocarcinoma)0.09
Pyrazolyl-thiazolidinone 16a nih.govMCF-7 (Breast Adenocarcinoma)0.73-6.25
Pyrazolyl-thiazolidinone 16b nih.govMCF-7 (Breast Adenocarcinoma)0.73-6.25
Pyrazolyl-thiazolidinone 18c nih.govMCF-7 (Breast Adenocarcinoma)0.73-6.25
Pyrazolyl-thiazolidinone 18d nih.govMCF-7 (Breast Adenocarcinoma)0.73-6.25
Pyrazolyl-thiazolidinone 18f nih.govMCF-7 (Breast Adenocarcinoma)0.73-6.25
Pyrazolyl-thiazolidinone 16a nih.govA549 (Lung Carcinoma)1.64-14.3
Pyrazolyl-thiazolidinone 16b nih.govA549 (Lung Carcinoma)1.64-14.3
Pyrazolyl-thiazolidinone 18c nih.govA549 (Lung Carcinoma)1.64-14.3
Pyrazolyl-thiazolidinone 18d nih.govA549 (Lung Carcinoma)1.64-14.3
Pyrazolyl-thiazolidinone 18f nih.govA549 (Lung Carcinoma)1.64-14.3

Table 2: GI50 Values for Compound 4 (a pyridine-thiazole derivative) in various cancer cell lines

Cell LineGI50 (µM)
NCI-H460 (Non-Small Cell Lung Cancer)31.7 (average)
NCI-H522 (Non-Small Cell Lung Cancer)31.7 (average)
LOX IMVI (Melanoma)31.7 (average)
SK-MEL-2 (Melanoma)31.7 (average)
COLO 205 (Colon Cancer)31.7 (average)
HCT-15 (Colon Cancer)31.7 (average)
HT29 (Colon Cancer)31.7 (average)
KM12 (Colon Cancer)31.7 (average)
SF-539 (CNS Cancer)31.7 (average)
U251 (CNS Cancer)31.7 (average)

Applications in Chemical Biology and Drug Discovery Research

Development of 4-(Pyridin-3-yl)thiazole as Chemical Probes

The development of chemical probes for detecting and imaging biological molecules or ions is a cornerstone of chemical biology. The pyridine-thiazole framework is well-suited for this purpose, often forming the core of fluorescent chemosensors. The nitrogen atom of the pyridine (B92270) ring and the heteroatoms of the thiazole (B1198619) ring can act as effective binding sites for analytes. This interaction can modulate the electronic structure of the molecule, leading to a detectable change in its photophysical properties, such as fluorescence quenching or enhancement.

While research on the parent this compound as a probe is still developing, structurally related compounds have demonstrated significant promise. For instance, thiazole derivatives incorporating a urea (B33335) moiety have been developed for the recognition of anions like acetate (B1210297) through changes in fluorescence, a process driven by the inhibition of excited-state intramolecular proton transfer (ESIPT). kfupm.edu.sa Similarly, a non-symmetrical thiazolo[5,4-d]thiazole (B1587360) derivative bearing a pyridine group has been reported as a "turn-off" emission probe for mercury ions (Hg²⁺). researchgate.net Another related system, a pyridine-pyrazole based chemosensor, has shown high selectivity for aluminum ions (Al³⁺), where the pyridine moiety is crucial for the coordination that triggers a fluorescent signal. nih.gov These examples establish a strong precedent for the potential of the this compound scaffold in the rational design of next-generation chemical probes for various biological and environmental analytes.

Role as Versatile Pharmaceutical Scaffolds in Drug Design

The this compound core is considered a "privileged scaffold" in medicinal chemistry. nih.govmonash.edu Its structural features are present in numerous pharmacologically active compounds, and its derivatives have been extensively explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govmonash.edubohrium.comnih.gov The structural versatility of the scaffold allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. nih.gov

Researchers have synthesized and evaluated numerous derivatives, demonstrating the broad therapeutic potential of this chemical class.

Anticancer Activity: Novel pyridine-thiazole hybrid molecules have shown potent and selective cytotoxic action against various tumor cell lines. nih.govnih.gov For example, derivatives with specific substitutions on the thiazole and pyridine rings have exhibited high antiproliferative activity against lung, colon, and breast cancer cell lines, with some compounds showing greater efficacy than the standard drug cisplatin (B142131). nih.govnih.gov Mechanistic studies suggest that these compounds can induce apoptosis through mitochondrial pathways and inhibit key enzymes like MMP-9. nih.gov

Anti-inflammatory and Antimicrobial Activity: Pyridine- and thiazole-based hydrazides have been synthesized and shown to possess promising anti-inflammatory and antimicrobial properties. nih.govacs.orgresearchgate.net Certain derivatives have demonstrated significant in vitro anti-inflammatory activity, evaluated by the inhibition of protein denaturation. nih.govacs.orgresearchgate.net Additionally, novel thiazoles incorporating a pyridine moiety have been designed as potential DNA gyrase inhibitors, with some compounds showing good antibacterial and antifungal activities. researchgate.net

Table 1: Selected this compound Derivatives and Their Biological Activities

Derivative Class Target Application Key Research Findings Reference(s)
Hydrazonothiazole-based pyridines Anticancer (Lung Cancer) Compounds induced apoptosis and showed higher cytotoxicity than cisplatin in A549 cells. Compound 2f was an effective MMP-9 inhibitor. nih.gov
Pyridine-thiazole hybrids Anticancer Derivatives 3 and 4 showed high, selective antiproliferative activity against several tumor cell lines, with IC₅₀ values as low as 0.57 µM. nih.gov
Pyridine-thiazole-based hydrazides Anti-inflammatory Compound 5l showed the highest inhibition of bovine serum albumin denaturation with an IC₅₀ value of 46.29 µg/mL. nih.govacs.org
Thiazole-dihydropyridine hybrids Antimicrobial Compound 13a exhibited good antibacterial activity (MIC 46.9-93.7 µg/mL) and antifungal activity (MIC 5.8-7.8 µg/mL). researchgate.net
Pyridazinone-thiazole hybrids Anticonvulsant Derivative 6 showed significant seizure protection in both electroshock and chemo-shock seizure tests. nih.gov

Exploration in Material Science and Functional Systems

Beyond its biological applications, the this compound scaffold is a valuable component in the construction of advanced functional materials. Its ability to act as a ligand for metal ions has led to its use in creating coordination polymers and metal-organic frameworks (MOFs) with unique structural and photophysical properties. researchgate.netnih.gov

The this compound structure is an excellent chelating ligand. The nitrogen atom of the pyridine ring (a hard base) and the nitrogen or sulfur atom of the thiazole ring (a soft base) can act as donor sites, allowing it to coordinate with a wide range of transition metal ions. nih.govnih.gov This coordination ability has been harnessed to synthesize a variety of metal complexes with diverse geometries and properties.

Derivatives of pyridinyl-thiazole have been used to create mononuclear, dinuclear, and polymeric metal complexes with ions such as Zn(II), Cd(II), Ni(II), Fe(II), Fe(III), and Cu(II). researchgate.netresearchgate.netuni-goettingen.de For example, a (E)-4-(pyridin-3-yl)-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazole ligand was used to synthesize a Zn(II) complex that forms an intricate 3D metal-organic framework. researchgate.net In another study, 2-amino-4-(2-pyridyl)thiazole was used to prepare a dinuclear oxido-bridged ferric complex. uni-goettingen.de The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, suggesting potential applications in metallodrug development. researchgate.net Furthermore, the formation of zinc-thiazole complexes has been shown to lead to enhanced emission properties, indicating their potential in luminescent materials. nih.gov

Table 2: Examples of Metal Complexes with Pyridinyl-Thiazole Ligands

Ligand Metal Ion(s) Resulting Complex Structure Reference(s)
(E)-4-(pyridin-3-yl)-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazole (L2) Zn(II) 3D Metal-Organic Framework: [Zn(L2)₂(PF₆)₂]·(DMF)·12H₂O researchgate.net
4-(pyridin-4-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole (L) Zn(II), Cd(II) Monomeric [Zn(L)₂(TsO)₂] and polymeric {[Cd(L)(NO₃)₂H₂O)]}n researchgate.net
2-Amino-4-(2-pyridyl)thiazole (H₂L) Fe(III), Co(II), Cu(II), Ni(II) Dinuclear [(H₂L)₂FFe(μ-O)FeF(H₂L)₂]²⁺ and various mononuclear complexes uni-goettingen.de
5-N-Arylaminothiazoles with pyridyl groups Zn(II) Mononuclear 2:1 complexes [Zn(L₂)X₂] with enhanced emission properties nih.gov

The ligand design principles that make this compound suitable for metal complexation also underpin its potential in chemosensor technology. A chemosensor operates by binding a target analyte, which induces a measurable signal. For pyridine-thiazole based systems, this signal is often optical, typically a change in fluorescence.

The coordination of a metal ion to the pyridine and thiazole nitrogens can rigidify the molecular structure and alter the flow of electrons, thereby modifying the pathways for fluorescent emission or decay. This can lead to significant fluorescence enhancement ("turn-on" sensing) or quenching ("turn-off" sensing). Thiazolothiazole-based fluorescent sensors have been successfully employed to detect a range of ions, including Al³⁺, MnO₄⁻, and Cr₂O₇²⁻ in aqueous media. researchgate.net The proven ability of related pyridine-containing heterocyclic systems to selectively detect metal ions like Al³⁺ further highlights the promise of the this compound scaffold for creating sensitive and selective chemosensors for environmental monitoring and diagnostic applications. nih.gov

Future Directions and Emerging Research Opportunities

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is set to revolutionize the discovery and design of novel 4-(pyridin-3-yl)thiazole derivatives. These computational tools offer the ability to process vast datasets and identify complex patterns that are beyond human capabilities, thereby accelerating the drug discovery pipeline.

ML-based models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are demonstrating the ability to rapidly and effectively predict the biological activity of molecules. researchgate.net By analyzing the physicochemical properties of existing pyridine-thiazole compounds and their corresponding biological activities, algorithms can be trained to predict the efficacy of novel, untested analogs. For instance, a machine learning approach using a python script has been successfully employed to build a QSAR model for 53 thiazole (B1198619) derivatives to discover potential anticancer leads. nih.gov Such models can screen virtual libraries of thousands of potential derivatives, prioritizing a smaller, more promising set for chemical synthesis and biological testing. This in-silico screening significantly reduces the time and cost associated with traditional trial-and-error approaches.

Key applications of AI and ML in the context of this compound research include:

Generative Chemistry: AI algorithms can design entirely new molecular structures based on desired properties, generating novel this compound analogs that are chemically stable, synthesizable, and optimized for activity against specific biological targets. technologynetworks.com

Predictive Modeling: ML models can forecast various properties of new compounds, including their bioactivity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This allows researchers to de-risk candidates early in the discovery process. technologynetworks.com

Retrosynthetic Analysis: AI can propose realistic and efficient synthetic routes for complex target molecules, aiding chemists in the practical production of promising computer-generated designs. technologynetworks.com

One study highlighted the development of ML models to predict urease inhibitors, achieving a balanced accuracy of approximately 78%. researchgate.net When applied to a library of previously synthesized thiazole compounds, the models' predictions of activity correlated well with experimental results. researchgate.net This predictive power allows for the efficient identification of promising candidates from large virtual libraries, streamlining the discovery of new therapeutic agents based on the pyridine-thiazole scaffold.

Multi-Target Directed Ligand Design Strategies

Complex multifactorial diseases, such as Alzheimer's disease (AD) and cancer, often involve multiple pathological pathways. ku.dkfigshare.com This complexity has exposed the limitations of the traditional "one-target, one-molecule" approach, paving the way for the development of Multi-Target Directed Ligands (MTDLs). MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, offering the potential for improved therapeutic efficacy and a lower likelihood of drug resistance. ku.dkfigshare.com

The this compound scaffold is an attractive starting point for designing MTDLs due to its versatile structure, which allows for chemical modifications to incorporate different pharmacophores. The rational design of such multifunctional agents has become a promising therapeutic strategy. nih.gov For example, research into neurodegenerative diseases has focused on developing MTDLs that can, among other functions, chelate metal ions, modulate amyloid-β (Aβ) aggregation, and inhibit key enzymes. nih.govnih.gov

A study on benzothiazole (B30560) derivatives for Alzheimer's disease illustrates this strategy effectively. Researchers evaluated compounds for their ability to bind to the histamine (B1213489) H3 receptor while also inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B). ku.dkfigshare.com One promising compound emerged as a potent MTDL with a high affinity for the H3 receptor and significant inhibitory activity against all three enzymes. ku.dkfigshare.com This demonstrates the feasibility of designing a single molecule to address several disease-relevant targets. Similarly, the pyridine-thiazole framework can be functionalized to combine the necessary structural features for interacting with multiple targets implicated in a specific disease.

Compound ClassTherapeutic StrategyTargeted Pathways/MoleculesReference
Benzothiazole DerivativesMulti-Target Directed Ligand (MTDL) for Alzheimer's DiseaseHistamine H3 Receptor, AChE, BuChE, MAO-B ku.dkfigshare.com
Phenol-Triazole LigandsMTDL for Alzheimer's DiseaseCopper binding, Aβ peptide aggregation, antioxidant nih.gov
Triazole-based CompoundsMTDL for Alzheimer's DiseaseAβ aggregation, metal chelation, oxidative stress nih.gov

Exploration of Novel Therapeutic Areas

While much of the research on pyridine-thiazole hybrids has concentrated on their potential as anticancer and antimicrobial agents, the structural versatility of this scaffold suggests its applicability to a broader range of therapeutic areas. nih.govresearcher.lifemdpi.comnih.gov Preliminary studies have already indicated promising activity in other domains, opening up new avenues for investigation.

Anti-inflammatory Activity: Several studies have reported the synthesis of pyridine- and thiazole-based hydrazides that exhibit significant anti-inflammatory properties. In one study, newly synthesized compounds were evaluated using the denaturation of bovine serum albumin method, with some derivatives showing potent inhibition. acs.org For example, a compound featuring a 4-hydroxy-3-methoxyphenyl substitution displayed the highest activity among the tested series. acs.org The development of this compound analogs as selective and potent anti-inflammatory agents could provide new treatments for a variety of inflammatory disorders.

Insecticidal Agents: Recent research has explored the use of pyridine (B92270) and thiazole derivatives as eco-friendly insecticides. A 2023 study detailed the synthesis of such compounds and tested their toxicity against the olive pest Saissetia oleae. nih.govresearchgate.net One particular pyridine derivative demonstrated exceptionally high insecticidal bioefficacy, with LC50 values of 0.502 and 1.009 ppm for nymphs and adult females, respectively. nih.govresearchgate.net This highlights the potential for developing this compound-based compounds for applications in agriculture and pest control.

Other Potential Areas: The inherent biological activity of the pyridine and thiazole rings, which are present in numerous natural products and approved drugs, suggests further therapeutic possibilities. nih.gov These could include antiviral, antidiabetic, and neuroprotective applications. Future research should involve broader screening of this compound libraries against a diverse panel of biological targets to uncover novel therapeutic uses.

Derivative ClassTherapeutic AreaKey FindingReference
Pyridine-Thiazole HydrazidesAnti-inflammatoryInhibition of protein denaturation (IC50 values: 46.29–100.60 μg/mL) acs.org
Pyridine-Thiazole HybridsAnticancerHigh antiproliferative activity against various cancer cell lines (e.g., IC50 of 0.57 µM in HL-60 cells) nih.govresearcher.lifemdpi.com
Pyridine and Thiazole DerivativesInsecticidalHigh toxicity towards Saissetia oleae (LC50 of 0.502 ppm for nymphs) nih.govresearchgate.net
Substituted ThiazolesAntimicrobialGood antibacterial and antifungal activities nih.gov

Advancements in Green and Sustainable Synthesis of Pyridine-Thiazole Compounds

In line with the global shift towards environmentally responsible practices, "green chemistry" principles are becoming increasingly important in pharmaceutical synthesis. The development of sustainable methods for producing this compound and its derivatives is a critical area of future research. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Several green synthetic strategies have been successfully applied to the synthesis of thiazole derivatives:

Microwave-Assisted Synthesis: Microwave irradiation offers a significant advantage over conventional heating by dramatically reducing reaction times, often from hours to minutes, while increasing product yields. nih.govresearchgate.net This technique has been used to produce pyridine and thiazole derivatives in excellent yields with short reaction times (3-7 minutes) and high purity. nih.govresearchgate.net

Use of Green Solvents: Replacing volatile and toxic organic solvents with environmentally benign alternatives like water or glycerol (B35011) is a cornerstone of green chemistry. bepls.com A high-yielding procedure for synthesizing 2-(alkylsulfanyl)thiazoles has been reported using water as the solvent, eliminating the need for a catalyst. bepls.com

Reusable Catalysts: The use of solid-supported catalysts that can be easily recovered and reused minimizes waste and improves the economic viability of a synthetic process. Silica-supported tungstosilicic acid has been employed as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives under ultrasonic irradiation. bepls.com

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a final product that incorporates portions of all starting materials. This approach is highly efficient, reduces the number of synthetic steps and purification processes, and thereby minimizes waste. An efficient MCR for synthesizing 2,4-disubstituted thiazoles has been reported using a phase-transfer catalyst in glycerol. bepls.com

By adopting these and other green chemistry techniques, the synthesis of this compound compounds can become more sustainable, cost-effective, and environmentally friendly, aligning chemical research with global sustainability goals.

Q & A

Q. Q: What are the standard synthetic routes for 4-(Pyridin-3-yl)thiazole derivatives, and how are they characterized?

A: The synthesis typically involves cyclization of thioamides with α-haloketones under acidic or basic conditions to form the thiazole core. Subsequent steps may employ Suzuki or Heck coupling to introduce pyridine or other aryl groups . Characterization relies on NMR (¹H and ¹³C), IR spectroscopy, and elemental analysis to confirm structure and purity. High-resolution mass spectrometry (HRMS) and HPLC are used for quantitative purity assessment .

Biological Activity Screening

Q. Q: Which biological targets are commonly associated with this compound derivatives, and what assays are used to evaluate their activity?

A: These compounds are screened for antimicrobial, antitumor, and anti-inflammatory activities. Enzyme inhibition assays (e.g., α-amylase for antidiabetic research) and cell-based assays (e.g., MTT for cytotoxicity) are standard. Molecular targets include 14-α-demethylase (antifungal) and kinases involved in cancer signaling .

Advanced Reaction Optimization

Q. Q: How do solvent choice and catalyst systems influence the yield of this compound synthesis?

A: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazole formation, while Pd-catalyzed couplings (Suzuki/Heck) require anhydrous conditions and ligands like PPh₃. Yields improve with microwave-assisted synthesis, reducing reaction times from hours to minutes . Contradictions in optimal conditions (e.g., acid vs. base catalysis) necessitate DOE (Design of Experiments) approaches for validation .

Structural Analysis and Crystallography

Q. Q: What structural features of this compound derivatives impact their biological activity?

A: X-ray crystallography reveals that substituent orientation (e.g., dihedral angles between pyridine and thiazole rings) affects binding to targets like enzymes. For example, a planar pyridinium group enhances π-π stacking in enzyme active sites, while bulky substituents at the 5-position improve hydrophobic interactions .

Computational Modeling

Q. Q: How is molecular docking used to predict the activity of this compound derivatives?

A: Docking software (e.g., AutoDock Vina) models ligand-receptor interactions using crystal structures (e.g., PDB: 3LD6 for 14-α-demethylase). Binding affinity (ΔG) and pose validation via RMSD calculations guide prioritization of compounds for synthesis. MD simulations further assess stability of ligand-target complexes .

Handling Contradictory Data

Q. Q: How can researchers resolve contradictions in reported biological activities of this compound analogs?

A: Discrepancies (e.g., varying IC₅₀ values for antitumor activity) may arise from assay conditions (e.g., cell line specificity) or compound purity. Meta-analysis with standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., Western blot for target inhibition) clarify mechanisms .

Metabolic and Toxicity Profiling

Q. Q: What methods are used to study the metabolic stability and toxicity of this compound derivatives?

A: Microsomal stability assays (e.g., liver microsomes) identify metabolic hotspots, while CYP450 inhibition screens assess drug-drug interaction risks. Ames tests and zebrafish models evaluate genotoxicity and acute toxicity, respectively .

Ligand Design in Coordination Chemistry

Q. Q: How are this compound derivatives utilized as ligands in metal complexes?

A: The pyridine and thiazole nitrogen atoms act as chelation sites for transition metals (e.g., Cu²⁺, Ru³⁺). These complexes are characterized by X-ray diffraction and cyclic voltammetry, showing catalytic potential in oxidation reactions or as photosensitizers .

Advanced Analytical Techniques

Q. Q: What advanced spectroscopic methods resolve challenges in characterizing this compound derivatives?

A: 2D NMR (e.g., HSQC, HMBC) clarifies regiochemistry in complex analogs. XPS (X-ray photoelectron spectroscopy) identifies sulfur oxidation states, while TEM/EDX maps elemental distribution in nanoparticle-conjugated derivatives .

Structure-Activity Relationship (SAR) Studies

Q. Q: How do substituent modifications at the 4-position of the thiazole ring affect bioactivity?

A: Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial activity by increasing membrane permeability, while bulky aryl groups improve anticancer potency via kinase inhibition. Quantitative SAR (QSAR) models using Hammett constants predict optimal substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.